4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

CAS No.: 852180-60-0

Cat. No.: VC2027291

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852180-60-0 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 |

| Standard InChI Key | BJICSBRPQDVEHP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |

| Canonical SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |

Introduction

Chemical Structure and Identification

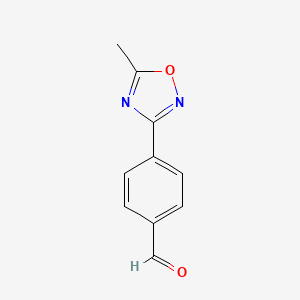

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde consists of a para-substituted benzaldehyde with a 5-methyl-1,2,4-oxadiazol-3-yl group attached at the 4-position. The molecule features two key functional groups: an aldehyde (-CHO) and a 1,2,4-oxadiazole heterocycle with a methyl substituent.

Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 852180-60-0 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |

| InChI Key | BJICSBRPQDVEHP-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |

| PubChem CID | 7164589 |

The compound's structure features a benzene ring with an aldehyde group at the para position relative to the oxadiazole ring attachment. The 1,2,4-oxadiazole ring contains a methyl group at the 5-position .

Physical and Chemical Properties

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White |

| Melting Point | 115°C / 239°F |

| Odor | No information available |

| pH (in solution) | No information available |

| Solubility in Water | Limited solubility (inferred) |

| Flash Point | Not determined |

The compound exists as a white solid at standard temperature and pressure with a defined melting point of 115°C .

Chemical Properties

The chemical reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is primarily determined by its two principal functional groups:

-

The aldehyde group (-CHO): Susceptible to nucleophilic addition reactions, oxidation, and reduction.

-

The 1,2,4-oxadiazole ring: Provides stability and potential for interaction with various biological targets.

The oxadiazole ring contains both electron-donating and electron-withdrawing elements, creating a unique electronic environment that influences the compound's reactivity patterns .

| Parameter | Specification |

|---|---|

| Purity | Typically 97% |

| Available Quantities | 250 mg to 1 g (common packaging) |

| Storage Conditions | Recommended storage in amber glass bottles |

| Catalog Numbers | Various (supplier-dependent) |

Commercial suppliers include Thermo Scientific and other specialty chemical providers, with the compound being offered in research-grade purity .

Applications and Uses

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde finds utility primarily in laboratory settings for research and development purposes.

Synthetic Building Block

The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The aldehyde functionality provides a reactive site for various transformations including:

-

Condensation reactions (e.g., with amines to form imines)

-

Wittig and Horner-Wadsworth-Emmons reactions

-

Aldol condensations

-

Reductive amination

Pharmaceutical Research

Compounds containing 1,2,4-oxadiazole scaffolds have shown significant potential in medicinal chemistry due to their:

-

Metabolic stability

-

Hydrogen bonding capabilities

-

Bioisosteric relationship to esters and amides

The presence of both the oxadiazole ring and aldehyde group in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde makes it a valuable precursor for developing compounds with potential:

-

Antimicrobial properties

-

Anti-inflammatory activity

-

Anticancer applications

| Hazard Type | Classification |

|---|---|

| Signal Word | Warning |

| Health Hazard | 2 (moderate) |

| Flammability | 1 (slight) |

| Instability | 0 (minimal) |

| Physical Hazards | N/A |

Hazard Statements

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

Personal Protective Equipment

-

Wear protective gloves/protective clothing

-

Use eye protection/face protection

-

Use in well-ventilated areas

First Aid Measures

-

Skin Contact: Wash immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Call a poison center or doctor if feeling unwell.

-

Inhalation: Move to fresh air. Seek medical attention if symptoms develop .

Analytical Characterization

Several analytical techniques are commonly employed to identify and characterize 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected 1H NMR spectrum would feature:

-

A singlet for the methyl group (~2.5-2.7 ppm)

-

A singlet for the aldehyde proton (~9.9-10.1 ppm)

-

Complex aromatic patterns for the benzene ring protons (~7.5-8.2 ppm)

Infrared (IR) Spectroscopy

Key characteristic absorption bands include:

-

C=O stretching of the aldehyde (~1700-1720 cm⁻¹)

-

C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹)

-

C-H stretching of the methyl group (~2900-3000 cm⁻¹)

Mass Spectrometry

The mass spectrum would typically show:

-

Molecular ion peak at m/z 188

-

Characteristic fragmentation patterns reflecting loss of the aldehyde group

Comparison with Structurally Related Compounds

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde shares structural similarities with several compounds, providing context for understanding its specific properties.

Structural Analogs

| Compound | CAS Number | Key Structural Difference | Impact on Properties |

|---|---|---|---|

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | 852180-68-8 | Positional isomer (meta vs para) | Different electronic distribution and reactivity pattern |

| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | 179056-82-7 | Different oxadiazole isomer (1,3,4 vs 1,2,4) | Altered ring electronics and potential biological activity |

| 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | 10185-68-9 | Amine group instead of aldehyde | Significantly different reactivity; nucleophilic vs electrophilic |

The position of functional groups and the specific oxadiazole isomer significantly influence chemical reactivity, physical properties, and potential biological activities .

Structure-Activity Relationships

Research on related oxadiazole compounds suggests that:

-

The position of substituents on the benzene ring influences binding affinity to biological targets

-

The nature of the oxadiazole isomer (1,2,4 vs 1,3,4) affects metabolic stability

-

The presence of the aldehyde group provides a reactive site for further derivatization

These structure-activity relationships are valuable for understanding the potential biological activities of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and guiding the design of related compounds with enhanced properties.

Research Trends and Future Directions

Current research trends suggest several promising directions for compounds containing the 1,2,4-oxadiazole scaffold, including 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Emerging Applications

-

Development of biologically active compounds with enhanced pharmacokinetic properties

-

Exploration of metal coordination chemistry utilizing both the oxadiazole and aldehyde functionalities

-

Investigation of photophysical properties for potential applications in materials science

-

Use in click chemistry approaches for bioconjugation and materials synthesis

Current Limitations

-

Limited detailed synthetic routes specifically optimized for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

-

Incomplete toxicological profiling

-

Potential challenges in scalability of synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume